molecular formula C6H13I B2614814 2-Iodo-4-methylpentane CAS No. 31294-96-9

2-Iodo-4-methylpentane

Cat. No.: B2614814
CAS No.: 31294-96-9
M. Wt: 212.074
InChI Key: HUVYLVIBZCVAKG-UHFFFAOYSA-N
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Description

2-Iodo-4-methylpentane is an organic compound with the molecular formula C6H13I. It belongs to the class of haloalkanes, which are alkanes containing one or more halogen atoms. This compound is characterized by the presence of an iodine atom attached to the second carbon of a 4-methylpentane chain. The structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Scientific Research Applications

2-Iodo-4-methylpentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Chemical Biology: Researchers use it to study biochemical pathways and interactions, as well as to develop probes for imaging and diagnostic purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methylpentane can be synthesized through several methods, including:

  • Halogenation of Alkanes: : One common method involves the halogenation of 4-methylpentane using iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired carbon position.

  • Substitution Reactions: : Another approach is the substitution of a halogen atom in a precursor compound, such as 2-bromo-4-methylpentane, with iodine

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient iodination.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylpentane undergoes various chemical reactions, including:

  • Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

  • Elimination Reactions: : The compound can undergo elimination reactions to form alkenes. For example, dehydrohalogenation of this compound can produce 4-methylpent-2-ene.

  • Oxidation and Reduction: : Although less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents like water or ethanol.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Alkenes such as 4-methylpent-2-ene.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpentane
  • 2-Chloro-4-methylpentane
  • 2-Fluoro-4-methylpentane

Comparison

Compared to its halogenated analogs, 2-Iodo-4-methylpentane is unique due to the larger atomic size and lower electronegativity of iodine. This makes the iodine atom a better leaving group, facilitating substitution and elimination reactions more readily. Additionally, the bond between carbon and iodine is weaker than those with other halogens, making it more reactive under certain conditions.

Properties

IUPAC Name

2-iodo-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVYLVIBZCVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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